1-(1,3-Oxazole-4-carbonyl)piperazine
Description
Properties
CAS No. |
1442474-44-3 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1,3-oxazol-4-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C8H11N3O2/c12-8(7-5-13-6-10-7)11-3-1-9-2-4-11/h5-6,9H,1-4H2 |
InChI Key |
IGBVDQLOIRIXMD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C(=O)C2=COC=N2 |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=COC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Anticancer Activity
- Benzoylpiperazines (e.g., 5a–g) : Demonstrated IC50 values <10 µM against liver (HEPG2, HUH7), breast (MCF7), and colon (HCT-116) cancer cells. The 4-chlorobenzhydryl group enhances lipophilicity, improving membrane permeability .
- Oxazole-Piperazines: No direct data, but oxazole’s aromaticity may mimic benzoyl groups in DNA intercalation or topoisomerase inhibition. The carbonyl linkage could stabilize interactions with kinases or proteases.
Receptor Binding and Selectivity
- Arylpiperazines (e.g., mCPP, TFMPP) : High affinity for serotonin receptors (5-HT1A/1B). For example, 1-(m-trifluoromethylphenyl)piperazine shows 65-fold selectivity for 5-HT1B over 5-HT1A .
Antibacterial Activity
- 1-(Substituted phenyl)piperazines : Moderate activity against Gram-positive bacteria (MIC ~10–50 µg/mL). Bulky substituents (e.g., 4-nitrophenyl) reduce activity due to steric clashes .
- Oxazole-Piperazines: The oxazole’s resemblance to purine bases could enhance DNA gyrase inhibition, akin to fluoroquinolones .
Physicochemical and Pharmacokinetic Properties
| Property | Benzoylpiperazines | Phenylpiperazines | Oxazole-Piperazines (Predicted) |
|---|---|---|---|
| logP | ~3.5–4.2 (lipophilic) | ~2.8–3.5 | ~2.0–2.8 (polar carbonyl) |
| Solubility | Low in water | Moderate in ethanol | High in DMSO/water |
| Metabolic Stability | Susceptible to N-dealkylation | CYP2D6-mediated hydroxylation | Stable (oxazole resists oxidation) |
Benzoylpiperazines exhibit higher lipophilicity, favoring tissue penetration but increasing metabolic clearance via CYP3A4 . In contrast, oxazole’s polarity may improve aqueous solubility and reduce CYP-mediated degradation.
Case Study: 1-(3-Chlorophenyl)piperazine Derivatives
- Antitumor Activity : 1-(3-Chlorophenyl)piperazine derivatives (e.g., compound 14h) show moderate growth inhibition (GP <80%) in select cancer lines, with activity linked to substituent bulk and electronic effects .
- Comparison : The oxazole-carbonyl group’s planar structure may enhance DNA intercalation compared to the 3-chlorophenyl group, which relies on hydrophobic interactions.
Preparation Methods
Direct Acylation of Piperazine with 1,3-Oxazole-4-carbonyl Chloride
One classical approach involves synthesizing the 1,3-oxazole-4-carbonyl chloride intermediate, which is then reacted with piperazine to form the target amide bond.
- Step 1: Synthesis of 1,3-oxazole-4-carboxylic acid from appropriate precursors via cyclization methods.
- Step 2: Conversion of the acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride.
- Step 3: Reaction of the acid chloride with piperazine under controlled conditions (often in the presence of a base such as triethylamine) to yield 1-(1,3-oxazole-4-carbonyl)piperazine.
This method is straightforward but requires careful control of reaction conditions to avoid over-acylation or decomposition of sensitive intermediates.
Multicomponent Reaction (MCR) Approaches Incorporating Ugi and Huisgen Sequences
Recent advances have leveraged multicomponent reactions to synthesize oxazole derivatives efficiently. A notable method involves a sequence combining Ugi-tetrazole and Huisgen reactions to construct 1,3,4-oxadiazole scaffolds, which are structurally related to oxazoles and can be adapted for oxazole synthesis.
- Ugi Reaction: Combines an amine (e.g., piperazine), an aldehyde or ketone, an isocyanide, and trimethylsilyl azide to form a tetrazole intermediate.
- Deprotection: Removal of protecting groups (e.g., tert-octyl) to expose reactive sites.
- Huisgen Reaction: Cyclization of the tetrazole intermediate with acyl chlorides at elevated temperatures in pyridine to form the oxadiazole ring.
Optimization studies showed that reaction conditions such as temperature (120 °C), solvent (pyridine), reaction time (8 hours), and reagent ratios (1.5 equivalents of acyl chloride) significantly influence yields, which ranged from 30% to 75% under optimized conditions.
This method offers advantages such as:
- Functional group tolerance.
- One-pot synthesis reducing steps and waste.
- Flexibility to incorporate diverse substituents.
The approach can be adapted to synthesize oxazole derivatives by modifying the starting materials and reaction conditions accordingly.
Oxidative Cyclization and Cyclodehydration Methods
Other reported synthetic routes for oxazole derivatives include:
- Oxidative Cyclization: Using N-acylhydrazones as precursors, oxidative reagents promote ring closure to form oxazoles.
- Cyclodehydration: 1,2-diacylhydrazines undergo dehydration under acidic or dehydrating agents to yield oxazole rings.
These methods may require harsh conditions or specific reagents but are valuable for constructing the oxazole core with various substitutions.
Comparative Data on Reaction Conditions and Yields
| Entry | Acyl Chloride Equiv. | Solvent | Time (h) | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 1.0 | Pyridine | 6 | 100 | 30 | Initial attempt |
| 2 | 1.2 | Pyridine | 6 | 100 | 38 | Increased acyl chloride |
| 3 | 1.2 | Pyridine | 8 | 110 | 44 | Longer time and higher temp |
| 4 | 1.2 | Pyridine | 8 | 120 | 50 | Further temp increase |
| 6 | 1.5 | Pyridine | 8 | 120 | 75 | Optimized conditions, highest yield |
| 10 | 1.5 | Pyridine | 8 | 140 | 61 | Higher temp reduces yield |
| 12-14 | 1.5 | Pyridine/MeCN mix | 8 | 120 | 20-25 | Cosolvent reduces yield |
Source: Adapted from optimization studies of Huisgen reaction for oxadiazole synthesis, applicable to oxazole derivatives.
Q & A
Q. What are the common synthetic routes for preparing 1-(1,3-oxazole-4-carbonyl)piperazine, and how can reaction conditions be optimized?
The synthesis typically involves coupling reactions between oxazole-4-carboxylic acid derivatives and piperazine. For example:
- Amide coupling : Use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to activate the oxazole carbonyl for nucleophilic attack by piperazine .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation (analogous to ), which can be adapted for oxazole-piperazine hybrids .
- Solvent optimization : A 1:2 ratio of H2O:DCM improves solubility and reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate:hexane gradients) or recrystallization ensures high purity .
Q. How is this compound characterized structurally and functionally?
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirms regiochemistry and coupling efficiency. Mass spectrometry (HRMS/ESI-MS) validates molecular weight .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., C–H⋯O interactions observed in analogous piperazine derivatives) .
- Thermal stability : Differential scanning calorimetry (DSC) assesses decomposition points .
Advanced Research Questions
Q. How does the oxazole ring’s electronic nature influence piperazine’s conformational flexibility and bioactivity?
The oxazole’s electron-withdrawing carbonyl group restricts piperazine ring puckering, favoring planar conformations that enhance interactions with biological targets (e.g., enzyme active sites). Computational studies (DFT) reveal that substituents on the oxazole (e.g., halogen, methoxy) modulate charge distribution, affecting binding affinity .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for oxazole-piperazine hybrids?
- Crystallographic analysis : Compare hydrogen-bonding networks in derivatives with varying substituents (e.g., halogen vs. methoxy groups). shows 2-fluoro substituents forming intermolecular C–H⋯O bonds, while 2-chloro derivatives exhibit different packing .
- Molecular docking : Screen derivatives against target proteins (e.g., carbonic anhydrase IX) to identify key interactions, such as π-π stacking or polar contacts with catalytic residues .
Q. How can computational modeling guide the design of oxazole-piperazine derivatives with improved pharmacokinetics?
- DFT/NBO analysis : Predict charge transfer, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential (MESP) to optimize solubility and reactivity .
- Molecular dynamics (MD) : Simulate binding stability in physiological conditions (e.g., water-lipid bilayer interfaces) to assess membrane permeability .
Q. What are the challenges in crystallizing oxazole-piperazine derivatives, and how are they addressed?
- Disorder management : Use low-temperature crystallography and high-resolution data collection to resolve disordered aroyl rings (observed in halogenated derivatives in ) .
- Supramolecular assembly : Co-crystallize with coformers (e.g., carboxylic acids) to stabilize lattice interactions .
Q. How does the compound’s bioactivity correlate with its ability to inhibit enzymes like carbonic anhydrase or phospholipase A2?
- Mechanistic studies : Piperazine’s tertiary nitrogen can coordinate Zn<sup>2+</sup> in carbonic anhydrase active sites, while the oxazole carbonyl participates in hydrogen bonding with catalytic residues (e.g., Asn62 in hCA IX) .
- Kinetic assays : Measure IC50 values using fluorometric or calorimetric methods to compare inhibitory potency across derivatives .
Q. What experimental methods assess the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1–10) and monitor decomposition via HPLC .
- Oxidative stress testing : Expose to H2O2 or cytochrome P450 enzymes to identify metabolic vulnerabilities .
Q. How do steric and electronic effects of substituents on the oxazole ring impact pharmacological selectivity?
- Steric maps : 3D-QSAR models quantify bulk tolerance near the oxazole’s 5-position. Bulky groups (e.g., diphenyl) may reduce off-target binding .
- Electronic tuning : Electron-deficient oxazoles (e.g., nitro substituents) enhance electrophilicity, improving covalent binding to cysteine residues in target enzymes .
Q. What green chemistry approaches are feasible for large-scale synthesis?
- Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
- Catalyst recycling : Recover CuSO4/sodium ascorbate via aqueous extraction (as in ) .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
